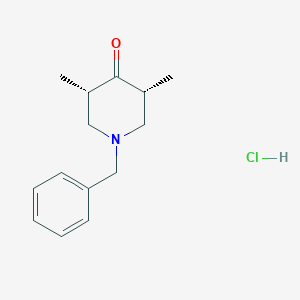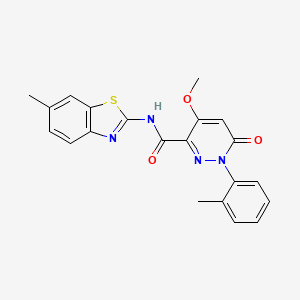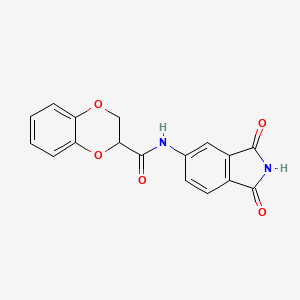
2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compounds I found are “2-chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride” and “2-chloro-6-(piperazin-1-yl)phenol dihydrochloride”. These compounds have a piperazine ring and a chlorine atom, similar to the compound you’re asking about .
Molecular Structure Analysis
The InChI codes for “2-chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride” and “2-chloro-6-(piperazin-1-yl)phenol dihydrochloride” are available . These codes represent the molecular structure of the compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride” and “2-chloro-6-(piperazin-1-yl)phenol dihydrochloride” are available . They are both powders at room temperature .Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives exhibit a wide range of therapeutic applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules. This versatility indicates the potential utility of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride in various therapeutic areas, depending on its specific substitution pattern and resultant pharmacological profile (Rathi et al., 2016).
Antimycobacterial Activity
Piperazine derivatives, including potentially this compound, have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's potential in developing new, effective treatments for tuberculosis, a major global health challenge (Girase et al., 2020).
Drug Metabolism and Interaction
The metabolism and interaction of arylpiperazine derivatives, including potential implications for this compound, have been studied. These compounds undergo extensive pre-systemic and systemic metabolism, which could influence their pharmacokinetic and pharmacodynamic profiles, potentially affecting their therapeutic utility and safety (Caccia, 2007).
Tautomeric Equilibria and Molecular Interactions
The study of purine and pyrimidine bases, closely related to the chemical structure of this compound, reveals the significance of tautomeric equilibria and molecular interactions in their biological activity. This knowledge is crucial for understanding how slight modifications, such as those in piperazine derivatives, can significantly alter biological effects and interactions, particularly in nucleic acids (Person et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-6-piperazin-1-yl-7H-purine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN6.ClH/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16;/h5,11H,1-4H2,(H,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIUWQFAERMNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)


![3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2748648.png)


![5-Adamantan-1-ylmethyl-4-cyclopropyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B2748652.png)
![8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2748655.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate](/img/structure/B2748660.png)
![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2748661.png)
![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide](/img/structure/B2748663.png)
